N-(4-bromophenyl)-3,3,3-trifluoropropanamide
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Overview
Description
N-(4-bromophenyl)-3,3,3-trifluoropropanamide is an organic compound characterized by the presence of a bromophenyl group and a trifluoropropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3,3,3-trifluoropropanamide typically involves the reaction of 4-bromoaniline with 3,3,3-trifluoropropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,3,3-trifluoropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the amide group.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of N-(4-iodophenyl)-3,3,3-trifluoropropanamide.
Reduction: Formation of N-(4-bromophenyl)-3,3,3-trifluoropropanamine.
Oxidation: Formation of 4-bromo-3,3,3-trifluoropropanoic acid.
Scientific Research Applications
N-(4-bromophenyl)-3,3,3-trifluoropropanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with enhanced pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,3,3-trifluoropropanamide involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoropropanamide moiety may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)acetamide
- N-(4-bromophenyl)benzamide
- N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide
Uniqueness
N-(4-bromophenyl)-3,3,3-trifluoropropanamide is unique due to the presence of the trifluoropropanamide moiety, which imparts distinct chemical and physical properties. This compound’s trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications compared to its analogs .
Properties
IUPAC Name |
N-(4-bromophenyl)-3,3,3-trifluoropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-6-1-3-7(4-2-6)14-8(15)5-9(11,12)13/h1-4H,5H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWJWTWBYXCQGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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